potassium;iodate
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Overview
Description
N-(3,4-dichlorophenyl)-2-hydroxybenzamide . This compound is a derivative of hydroxybenzoic acid and is characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group on the benzamide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-hydroxybenzamide typically involves the reaction of 3,4-dichloroaniline with salicylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the amide bond between the aniline and the carboxylic acid group of salicylic acid .
Industrial Production Methods
In industrial settings, the production of N-(3,4-dichlorophenyl)-2-hydroxybenzamide may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-hydroxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone structure.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a simpler benzamide structure.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dechlorinated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of the hydroxyl and chlorine groups plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-hydroxybenzamide: is similar to other hydroxybenzamide derivatives, such as:
Uniqueness
The unique combination of the hydroxyl group and the dichlorophenyl moiety in N-(3,4-dichlorophenyl)-2-hydroxybenzamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
potassium;iodate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKDVMWYMMLWTI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-]I(=O)=O.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
IKO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.001 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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